molecular formula C17H13IO B14609184 1-(4-Ethenylphenyl)-3-(3-iodophenyl)prop-2-en-1-one CAS No. 60689-00-1

1-(4-Ethenylphenyl)-3-(3-iodophenyl)prop-2-en-1-one

Cat. No.: B14609184
CAS No.: 60689-00-1
M. Wt: 360.19 g/mol
InChI Key: IETOGHVTWIGCLC-UHFFFAOYSA-N
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Description

1-(4-Ethenylphenyl)-3-(3-iodophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethenylphenyl)-3-(3-iodophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethenylbenzaldehyde and 3-iodoacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethenylphenyl)-3-(3-iodophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethenylphenyl)-3-(3-iodophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family.

    4-Hydroxychalcone: A chalcone derivative with a hydroxyl group.

    3-Iodochalcone: A chalcone derivative with an iodine atom.

Uniqueness

1-(4-Ethenylphenyl)-3-(3-iodophenyl)prop-2-en-1-one is unique due to the presence of both an ethenyl group and an iodine atom, which can impart distinct chemical and biological properties compared to other chalcones.

Properties

CAS No.

60689-00-1

Molecular Formula

C17H13IO

Molecular Weight

360.19 g/mol

IUPAC Name

1-(4-ethenylphenyl)-3-(3-iodophenyl)prop-2-en-1-one

InChI

InChI=1S/C17H13IO/c1-2-13-6-9-15(10-7-13)17(19)11-8-14-4-3-5-16(18)12-14/h2-12H,1H2

InChI Key

IETOGHVTWIGCLC-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)I

Origin of Product

United States

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